molecular formula C8H3ClN2S B1321974 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile CAS No. 380235-83-6

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile

Cat. No.: B1321974
CAS No.: 380235-83-6
M. Wt: 194.64 g/mol
InChI Key: VIFGWQPBWFCZSX-UHFFFAOYSA-N
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Description

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C8H3ClN2S and its molecular weight is 194.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibitory Activity

7-Chlorothieno[3,2-b]pyridine-2-carbonitrile and its derivatives have been identified as inhibitors of Src kinase activity. Studies have demonstrated that modifications of the substituents on the phenyl and phenylamino groups of these compounds can influence their Src inhibitory activity. For instance, compounds with a 2,4-dichloro-5-methoxyphenylamino group at C-7 showed superior inhibition of Src enzymatic activity (Boschelli et al., 2005). Analogues of this compound with variations in heteroaryl groups at C-2 have also been found effective in Src enzyme and cell assays (Boschelli et al., 2005).

Synthesis and Structural Analysis

Research has also focused on the synthesis and crystal structure analysis of thieno[3,2-b]pyridine derivatives. These compounds have been synthesized and characterized using various spectroscopic methods, and their crystal structures have been solved by x-ray diffraction. The study of drug-like properties and in silico toxicity prediction of these compounds has been performed, comparing them with standard drugs (Pedrosa et al., 2013). Additionally, various synthetic routes have been explored to produce derivatives of thieno[3,2-b]pyridine, including modifications and substitutions into its ring system (Klemm & Louris, 1984).

Anticancer Activity

Some novel fused pyridine ring systems derived from this compound have been synthesized and evaluated for their anticancer activity. These compounds have shown potent to moderate growth inhibitory activity against certain cancer cell lines, such as human breast adenocarcinoma MCF-7 and colon carcinoma cell line HCT 116. Specific compounds in this category demonstrated superior potency compared to the reference drug Doxorubicin (Elansary et al., 2012).

Optical and Junction Characteristics

Studies on pyridine derivatives, including those related to this compound, have also been conducted to analyze their optical and junction characteristics. This research includes the preparation, molecular structure confirmation, and exploration of thermal, structural, and optical properties of these compounds. The findings contribute to the understanding of their potential applications in fields like optoelectronics and photosensors (Zedan et al., 2020).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 .

Mechanism of Action

Target of Action

7-Chlorothieno[3,2-B]pyridine-2-carbonitrile is a pyridine derivative and a pharmaceutical intermediate compound It’s often used in the synthesis of compounds with anticancer activity , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.

Biochemical Pathways

Given its use in the synthesis of compounds with anticancer activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair

Result of Action

Given its use in the synthesis of compounds with anticancer activity , it’s plausible that its action results in the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Properties

IUPAC Name

7-chlorothieno[3,2-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-6-1-2-11-7-3-5(4-10)12-8(6)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFGWQPBWFCZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of the oxime 125 (100 mg, 0.47 mmol) in acetic anhydride (2 ml) was set to reflux for 3 h and then at 90° C. for 48 h. The acetic anhydride was removed under reduced pressure and the residue was partitioned between a cold aqueous K2CO3 solution and EtOAc. The organic phase was dried over anhydrous sodium sulfate, concentrated to dryness and remained solid was purified by column chromatography, eluents 25% EtOAc/hexane (25:75), then 100% EtOAc, to afford the title compound 126 (65 mg, 71% yield). MS (m/z) 195.1/197.1 (M+H).
Name
oxime
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

n-Butyllithium (2.2 mmol, 0.88 mL) was added dropwise to a solution of 7-chloro-thieno[3,2-b]pyridine (0.250 g, 1.48 mmol) in THF (10 mL) at −78° C. while the internal temperature was kept below −70° C. After 1 h TsCN (0.804 mg, 4.44 mmol) was added. After 3 h the reaction was quenched with distilled water (10 mL), warmed to rt, and the layers were separated. The aqueous layer was further extracted with ethyl acetate (3×10 mL). The combined organic extracts were dried (Na2SO4), then concentrated under reduced pressure. Purification by flash chromatography using a Biotage 40 S column eluting with hexane/ethyl acetate (7/3) afforded the title compound as a white solid (92 mg, 32%). MS: 195/197 (MH+); HPLC Rf: 4.89 min; HPLC purity: 85%.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.804 mg
Type
reactant
Reaction Step Two
Yield
32%

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